molecular formula C25H19N5O3 B10869234 2-[(4-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL

2-[(4-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL

Cat. No.: B10869234
M. Wt: 437.4 g/mol
InChI Key: ZEUAKLYDVCYKIR-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. It serves as a pharmacophore for adenosine receptors. The scaffold consists of a chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, which plays a crucial role in its biological activity .

Preparation Methods

Synthetic Routes:: The synthetic routes to obtain this compound involve the introduction of functional groups onto the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. These functional groups can be reactive linkers or other substituents.

Reaction Conditions:: The specific reaction conditions depend on the desired functionalization. Common reactions include nucleophilic substitutions, oxidative transformations, and coupling reactions.

Industrial Production:: While industrial-scale production methods are not widely reported for this specific compound, laboratory-scale synthesis can guide the development of scalable processes.

Chemical Reactions Analysis

Types of Reactions::

Common Reagents:: Reagents used for functionalization include:

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a versatile scaffold for ligand development.

    Biology: For studying adenosine receptors and their signaling pathways.

    Medicine: Potential therapeutic agents targeting adenosine receptors.

    Industry: In drug delivery systems and diagnostics.

Mechanism of Action

The compound likely exerts its effects by binding to adenosine receptors. Molecular targets and downstream pathways involved need further investigation.

Comparison with Similar Compounds

While specific analogs are not mentioned, comparing this compound to related pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines highlights its unique features.

Properties

Molecular Formula

C25H19N5O3

Molecular Weight

437.4 g/mol

IUPAC Name

13-[(4-methylphenoxy)methyl]-9-pyridin-3-yl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol

InChI

InChI=1S/C25H19N5O3/c1-15-4-7-18(8-5-15)32-13-21-28-24-23-22(16-3-2-10-26-12-16)19-9-6-17(31)11-20(19)33-25(23)27-14-30(24)29-21/h2-12,14,22,31H,13H2,1H3

InChI Key

ZEUAKLYDVCYKIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C=C(C=C5)O)C6=CN=CC=C6

Origin of Product

United States

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